molecular formula C6H16ClNO B1389154 1-(Ethoxymethyl)propylamine hydrochloride CAS No. 69450-89-1

1-(Ethoxymethyl)propylamine hydrochloride

Cat. No.: B1389154
CAS No.: 69450-89-1
M. Wt: 153.65 g/mol
InChI Key: UCGHUVMQTVUYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 1-(Ethoxymethyl)propylamine hydrochloride involves a two-step process:

Chemical Reactions Analysis

1-(Ethoxymethyl)propylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction:

    Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)propylamine hydrochloride is not well-documented. as an amine, it likely interacts with various molecular targets and pathways involving amine groups. Further research is needed to elucidate its specific mechanisms and molecular targets .

Comparison with Similar Compounds

1-(Ethoxymethyl)propylamine hydrochloride can be compared with other similar amine compounds:

    Ethylamine: A simpler amine that can also undergo nucleophilic substitution and other reactions.

    Propylamine: Another simple amine with similar reactivity but different physical properties.

    1-(Methoxymethyl)propylamine: A compound with a similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-ethoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-6(7)5-8-4-2;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGHUVMQTVUYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662980
Record name 1-Ethoxybutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69450-89-1
Record name 1-Ethoxybutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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